2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]propanoic acid;morpholine
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Overview
Description
2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]propanoic acid;morpholine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyrrol group, and a pyrazolyl group, all connected to a propanoic acid backbone with a morpholine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]propanoic acid;morpholine typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolyl structure, followed by the introduction of the methoxyphenyl and pyrrol groups. The final step involves the attachment of the propanoic acid and morpholine moieties. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]propanoic acid;morpholine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles such as halides, amines, and alcohols, often in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the functional groups involved.
Scientific Research Applications
2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]propanoic acid;morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]propanoic acid;morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]propanoic acid
- 2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]propanoic acid;ethyl ester
- 2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]propanoic acid;hydrochloride
Uniqueness
2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]propanoic acid;morpholine is unique due to the presence of the morpholine moiety, which may enhance its solubility, stability, and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various fields.
Properties
CAS No. |
116834-30-1 |
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Molecular Formula |
C21H26N4O4 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-[1-(4-methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]propanoic acid;morpholine |
InChI |
InChI=1S/C17H17N3O3.C4H9NO/c1-12(17(21)22)15-11-18-20(16(15)19-9-3-4-10-19)13-5-7-14(23-2)8-6-13;1-3-6-4-2-5-1/h3-12H,1-2H3,(H,21,22);5H,1-4H2 |
InChI Key |
CXRNPAJRGXRXQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(N(N=C1)C2=CC=C(C=C2)OC)N3C=CC=C3)C(=O)O.C1COCCN1 |
Origin of Product |
United States |
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